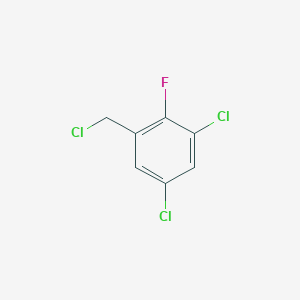

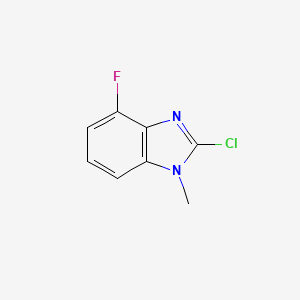

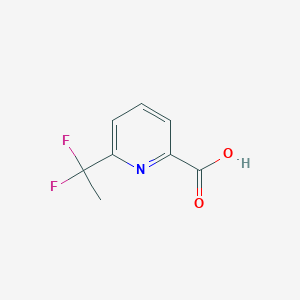

![molecular formula C8H7N3O3 B1530773 6-甲氧基咪唑并[1,2-b]哒嗪-3-羧酸 CAS No. 1339175-86-8](/img/structure/B1530773.png)

6-甲氧基咪唑并[1,2-b]哒嗪-3-羧酸

描述

“6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . Its IUPAC name is 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid .

Synthesis Analysis

The synthesis of pyridazines, which are related to the compound , has been studied extensively. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving pyridazines have been explored in various studies. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .The storage temperature and physical form of the compound are not specified in the search results .

科学研究应用

合成和化学性质

- 6-甲氧基咪唑并[1,2-b]哒嗪及其衍生物的合成已被广泛研究。这些化合物已通过各种方法合成,包括曼尼希反应和缩合反应。已记录了它们的核磁共振 (NMR) 光谱和酸度常数,表明人们对其化学性质很感兴趣 (伦巴迪诺,1968)。

药理活性

- 已对一些 6-甲氧基咪唑并[1,2-b]哒嗪-3-羧酸衍生物进行了抗炎、镇痛和溃疡作用的测试。这些研究还研究了它们抑制前列腺素生物合成的能力,显示了治疗应用的潜力 (阿比尼恩特等人,1992)。

苯二氮卓受体的配体

- 研究探索了使用 6-甲氧基咪唑并[1,2-b]哒嗪衍生物作为苯二氮卓受体 (BZR) 的配体。某些衍生物已显示出与 BZR 的强结合,表明有可能作为影响中枢神经系统的药物剂开发 (哈里森等人,1996)。

抗伤害感受作用

- 已研究了 6-甲氧基咪唑并[1,2-b]哒嗪-3-羧酸衍生物的抗伤害感受(止痛)作用。例如,发现衍生物 DM2 可以减少大鼠的伤害感受反应,并影响延髓腹内侧的细胞活动,这与抗伤害感受作用一致 (帕拉佐等人,2010)。

潜在的抗癫痫特性

- 已对一些 6-甲氧基咪唑并[1,2-b]哒嗪-3-羧酸衍生物进行了研究,以了解它们的潜在抗癫痫特性。这些研究探讨了它们如何影响 T 型电压依赖性 Ca(2+) 通道,这与癫痫和癫痫发作障碍有关 (里莫利等人,2009)。

安全和危害

The compound is associated with certain hazards. It has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) if on skin .

属性

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-4-5(8(12)13)11(6)10-7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKIBBUGQQMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

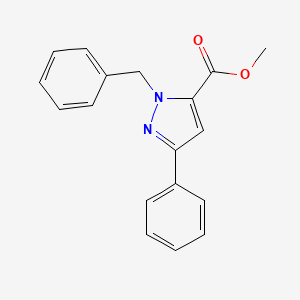

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)

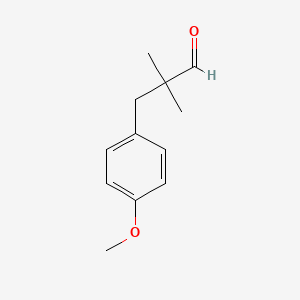

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

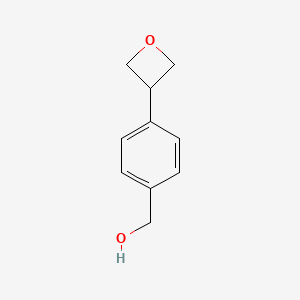

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)